The synthesis of NSC 689534 involves several steps that typically include the reaction of di-2-pyridyl ketone with thiosemicarbazone compounds. A detailed synthesis method includes:
The synthetic accessibility score for NSC 689534 is noted to be 3.22, indicating moderate ease of synthesis .
The molecular structure of NSC 689534 can be represented in various formats such as SDF or mol2 files, which are utilized for computational modeling and docking studies. The compound's structural data suggest that it features a thiosemicarbazone backbone with potential coordination sites for metal ions like copper. Computational tools such as ChemDraw and PyMOL are often employed to visualize and analyze the structure at an atomic level .
NSC 689534 undergoes several chemical reactions, particularly when complexed with copper ions. The copper chelate form enhances its reactivity and biological activity:
The mechanism of action for NSC 689534 primarily revolves around its ability to induce oxidative stress within cancer cells:
NSC 689534 exhibits several noteworthy physical and chemical properties:
Further studies on its pharmacokinetics reveal favorable drug-likeness properties based on Lipinski's rule of five, suggesting good oral bioavailability potential .
NSC 689534 has significant scientific applications, particularly in cancer research:
Thiosemicarbazones (TSCs) emerged in the mid-20th century as antiviral agents but rapidly gained traction in oncology due to their metal-chelating properties. Early compounds like triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) targeted ribonucleotide reductase (RR), a critical enzyme for DNA synthesis. This established TSCs as a scaffold for rational drug design [1] [6]. Their structural versatility—comprising an aldehyde/ketone-derived imine (C=N) and thiocarbonyl (C=S)—enables diverse coordination modes with transition metals. Historically, TSC development leveraged:
Table 1: Key Thiosemicarbazones in Anticancer Research
Compound | Chemical Features | Primary Target | Development Status |
---|---|---|---|
Triapine | 3-Aminopyridine backbone | Ribonucleotide Reductase | Phase II Clinical Trials |
COTI-2 | Novel imidazole-derived scaffold | Mutant p53 stabilization | Preclinical |
NSC 689534 | Pyridine-2-carboxaldehyde thiosemicarbazone | ROS induction, HSP90AA1 downregulation | Preclinical |
DpC (Di-2-pyridylketone) | Dual pyridine rings | Mitochondrial metabolism | Preclinical |
The bioactivity of TSCs is profoundly amplified by their ability to form stable complexes with redox-active metals (Cu, Fe, Zn). NSC 689534 exemplifies this principle:
Depletes glutathione (GSH) and oxidizes protein thiols, causing endoplasmic reticulum (ER) stress and unfolded protein response (UPR) activation [2] [8].
Iron Competition:
Contrasts with TSCs like triapine, where iron chelation enhances RR inhibition [1].
Multitarget Effects:
Table 2: Impact of Metal Complexation on NSC 689534 Bioactivity
Metal Ion | Complex Stability | ROS Induction | Key Cellular Effects | IC₅₀ Shift vs. Ligand |
---|---|---|---|---|
Cu²⁺ | High (logβ > 12) | 4–5 fold increase | ER stress, glutathione depletion, DNA fragmentation | 3–10-fold decrease |
Fe³⁺ | Moderate | Negligible | Loss of antiproliferative activity | 2–4-fold increase |
Zn²⁺ | Low | None | Minimal cytotoxicity | No change |
NSC 689534 (2-pyridinecarboxaldehyde thiosemicarbazone) represents a strategically optimized TSC:
Thiosemicarbazone Core: The (S)N–N=C–S⁻ moiety enables bidentate (N,S) or tridentate (N,N,S) coordination, critical for redox cycling [6] [9].
Mechanistic Innovations:
Targeting Mitotic Machinery: In cutaneous squamous cell carcinoma (cSCC), NSC 689534 docks into TPX2-KIF11 complex, disrupting spindle assembly and chromosome segregation [3].
Structure-Activity Relationships (SAR):
Concluding Remarks
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0